molecular formula C12H11NOS B14436291 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one CAS No. 77831-98-2

2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B14436291
CAS No.: 77831-98-2
M. Wt: 217.29 g/mol
InChI Key: YINCRMXXLBQBDU-UHFFFAOYSA-N
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Description

2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol. This reaction leads to the formation of the thiazine ring through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the benzylidene and methyl groups, which contribute to its distinct chemical reactivity and biological activity. These structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

77831-98-2

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-benzylidene-6-methyl-1,3-thiazin-4-one

InChI

InChI=1S/C12H11NOS/c1-9-7-11(14)13-12(15-9)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

YINCRMXXLBQBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=CC2=CC=CC=C2)S1

Origin of Product

United States

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